Cas no 1585-17-7 (2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene)

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene is a chlorinated aromatic compound primarily used as an intermediate in organic synthesis. Its structure features two reactive chloromethyl groups and three methyl substituents on a benzene ring, making it valuable for crosslinking and polymerization reactions. The compound exhibits high reactivity in nucleophilic substitution processes, enabling its use in the production of specialty resins, polymers, and pharmaceuticals. Its symmetrical trimethylbenzene backbone contributes to thermal stability, while the chloromethyl groups facilitate further functionalization. The product is typically handled under controlled conditions due to its moisture sensitivity. It finds applications in advanced material science, particularly where controlled molecular architecture is required.
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene structure
1585-17-7 structure
Product Name:2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
CAS No:1585-17-7
MF:C11H14Cl2
MW:217.134861469269
MDL:MFCD00013681
CID:83808
PubChem ID:87564874
Update Time:2025-10-28

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2,4-Bis(chloromethyl)mesitylene
    • 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene~alpha(2),alpha(4)-Dichloro-1,2,3,4,5-pentamethylbenzene
    • 2,4-Di(chloromethyl)-1,3,5-trimethylbenzene
    • 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
    • Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl-
    • JMNDJDCLOQRCJV-UHFFFAOYSA-N
    • 2,4-Bis(chloromethylmesitylene)
    • NSC1241
    • bis-(chloromethyl)mesitylene
    • Bis-(chloromethyl)-mesitylene
    • C11H14Cl2
    • JMNDJDCLOQRCJV-UHFFFAOYSA-
    • 2,4-Bis-(chloromethyl)mesitylene
    • SBB095363
    • J-640200
    • F0020-1770
    • D88883
    • InChI=1/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3
    • AKOS001083129
    • MFCD00013681
    • SCHEMBL2810221
    • NSC 1241
    • 1585-17-7
    • FT-0609943
    • DTXSID8075093
    • NSC-1241
    • 2,4-Bis-(chloromethy6l)-1,3,5-trimethyl-benzene
    • 1,3-bis(chloromethyl)-2,4,6-trimethylbenzene
    • 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, 95%
    • 2,4-bis(chloromethyl)-1,3,5-trimethyl-benzene
    • Benzene,4-bis(chloromethyl)-1,3,5-trimethyl-
    • B1994
    • DB-043391
    • ALBB-013664
    • MDL: MFCD00013681
    • Inchi: 1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3
    • InChI Key: JMNDJDCLOQRCJV-UHFFFAOYSA-N
    • SMILES: ClCC1C(C)=CC(C)=C(CCl)C=1C
    • BRN: 2520798

Computed Properties

  • Exact Mass: 216.04700
  • Monoisotopic Mass: 216.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.8

Experimental Properties

  • Color/Form: White powder
  • Density: 1.121
  • Melting Point: 105.0 to 108.0 deg-C
  • Boiling Point: 180°C/20mmHg(lit.)
  • Flash Point: 155 ºC
  • Refractive Index: 1.5620 (estimate)
  • PSA: 0.00000
  • LogP: 4.08940
  • Solubility: Insoluble in water.

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene Security Information

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Additional information on 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

Chemical Profile of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (CAS No. 1585-17-7)

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, identified by its CAS number 1585-17-7, is a significant compound in the realm of organic chemistry and industrial applications. This tricyclic aromatic hydrocarbon features a benzene ring substituted with two chloromethyl groups and three methyl groups at the 1, 3, and 5 positions. Its unique structural attributes make it a valuable intermediate in the synthesis of various specialty chemicals, including polymers, resins, and pharmaceutical precursors.

The molecular structure of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene consists of a highly symmetric framework, which contributes to its reactivity and utility in chemical transformations. The presence of chloromethyl (-CH₂Cl) functional groups at the 2 and 4 positions introduces electrophilic sites that are susceptible to nucleophilic substitution reactions. This characteristic has positioned the compound as a key building block in the development of cross-linked polymers and epoxy resins.

In recent years, research has highlighted the role of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene in advanced material science. Its ability to form stable covalent bonds with various nucleophiles has been exploited in the creation of novel networked structures. These materials exhibit enhanced thermal stability and mechanical strength, making them attractive for applications in aerospace and automotive industries. The compound’s symmetry also allows for predictable reaction pathways, facilitating controlled polymerization processes.

From a pharmaceutical perspective, derivatives of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene have been investigated for their potential biological activities. While the parent compound itself is not directly utilized in drug formulations due to its reactivity and toxicity concerns, modified versions have shown promise as intermediates in synthesizing bioactive molecules. The chloromethyl groups can be selectively functionalized to introduce pharmacophores that interact with biological targets. This approach has been explored in the development of antimicrobial agents and anti-inflammatory compounds.

The industrial synthesis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene typically involves the chlorination of trimethylbenzene derivatives using chloromethylation techniques. Advances in catalytic processes have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing yield. Such innovations are critical for scaling up production while maintaining environmental compliance.

Recent studies have also delved into the environmental impact of handling 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling protocols must be followed to mitigate potential risks associated with its reactive nature. Researchers are exploring greener alternatives to chloromethylation that could reduce reliance on this compound without compromising performance.

The versatility of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene extends beyond its role as a polymer precursor. It has found applications in photochemistry as a sensitizer for photopolymerization reactions. The compound’s ability to absorb UV light and initiate chain reactions makes it useful in high-resolution printing technologies and microelectronics manufacturing.

In conclusion,2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (CAS No. 1585-17-7) remains a cornerstone in synthetic chemistry due to its structural uniqueness and functional reactivity. Ongoing research continues to uncover new applications for this compound and its derivatives across multiple industries. As chemical engineering techniques evolve,the utility and safety profile of this compound are expected to expand further,ensuring its continued relevance in modern science and technology.

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